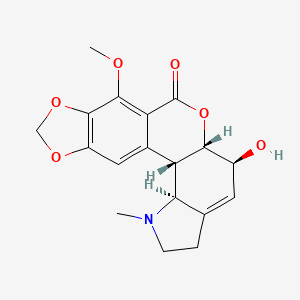
Candimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Candimine is an alkaloid. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Candimine's Effects on Trichomonas vaginalis
Candimine, an alkaloid from Hippeastrum morelianum bulbs, exhibits cytotoxicity against the amitochondriate parasite Trichomonas vaginalis. It induces cell death with unique effects, distinct from apoptosis or apoptosis-like death. Key observations include cell cycle arrest and significant cytoplasmic vacuolization, suggesting similarities to paraptotic cell death in multicellular organisms. This research contributes to understanding candimine's biological effects and T. vaginalis cell biology (Giordani et al., 2010).
Inhibition of Nucleoside Triphosphate Diphosphohydrolase Activities
Candimine, along with another alkaloid, lycorine, has been studied for its effects on ecto-nucleotidases of T. vaginalis. These nucleotidases are involved in hydrolyzing extracellular ATP and ADP. The study found that candimine strongly inhibits NTPDase and ecto-5'-nucleotidase activities in treated parasites, potentially increasing their susceptibility to the host's immune response. This effect could have implications for the treatment of trichomonosis (Giordani et al., 2010).
Propiedades
Número CAS |
24585-19-1 |
|---|---|
Nombre del producto |
Candimine |
Fórmula molecular |
C18H19NO6 |
Peso molecular |
345.3 g/mol |
Nombre IUPAC |
(2S,3S,9S,10S)-9-hydroxy-14-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one |
InChI |
InChI=1S/C18H19NO6/c1-19-4-3-8-5-10(20)15-12(14(8)19)9-6-11-16(24-7-23-11)17(22-2)13(9)18(21)25-15/h5-6,10,12,14-15,20H,3-4,7H2,1-2H3/t10-,12-,14+,15+/m0/s1 |
Clave InChI |
OLGJGNBIBXKMJN-OBCWZRDOSA-N |
SMILES isomérico |
CN1CCC2=C[C@@H]([C@@H]3[C@H]([C@@H]21)C4=CC5=C(C(=C4C(=O)O3)OC)OCO5)O |
SMILES |
CN1CCC2=CC(C3C(C21)C4=CC5=C(C(=C4C(=O)O3)OC)OCO5)O |
SMILES canónico |
CN1CCC2=CC(C3C(C21)C4=CC5=C(C(=C4C(=O)O3)OC)OCO5)O |
Sinónimos |
candimine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



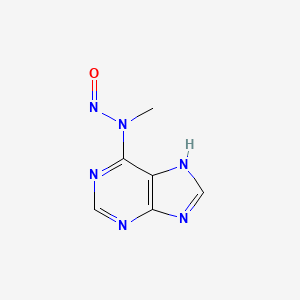
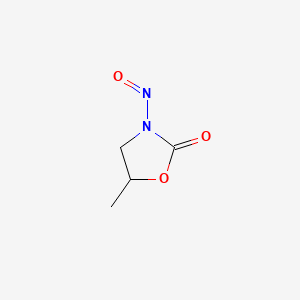
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B1204195.png)
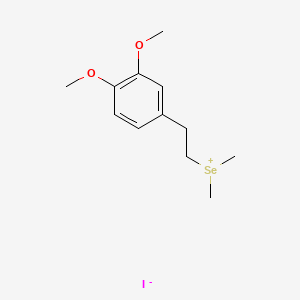
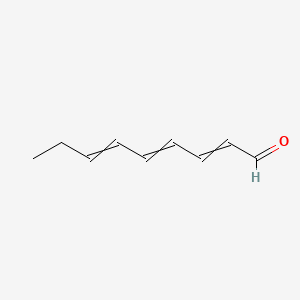
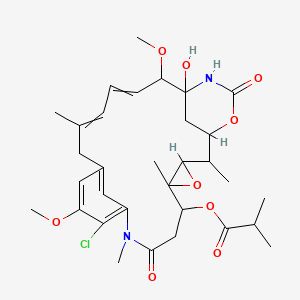
![N,N-di(propan-2-yl)-2-[(1-propyl-5-tetrazolyl)thio]acetamide](/img/structure/B1204199.png)
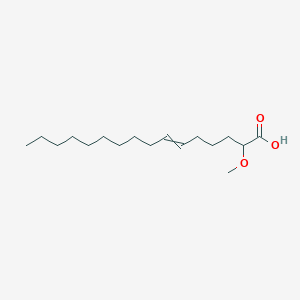
![3,4-dimethyl-N-[[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1204201.png)
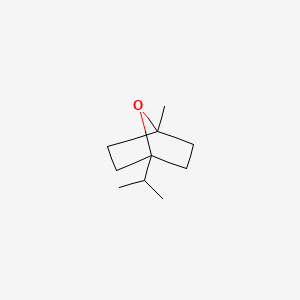
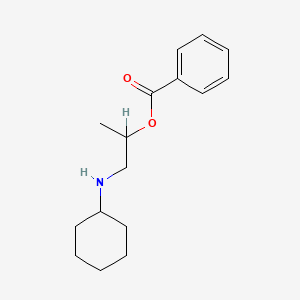
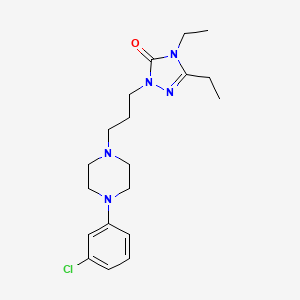
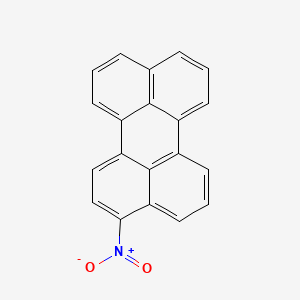
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine](/img/structure/B1204211.png)